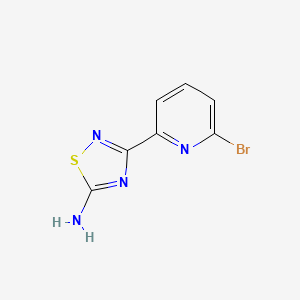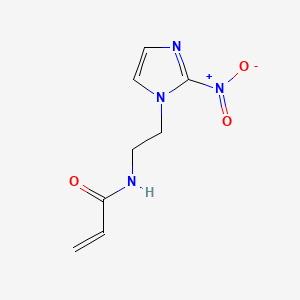
N-(2-(2-Nitro-1H-imidazol-1-yl)ethyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(2-Nitro-1H-imidazol-1-yl)ethyl)acrylamide is a compound that features an imidazole ring substituted with a nitro group and an acrylamide moiety. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-Nitro-1H-imidazol-1-yl)ethyl)acrylamide typically involves the reaction of 2-nitroimidazole with an appropriate acrylamide derivative. The reaction conditions often include the use of a base such as potassium carbonate in a polar solvent like acetonitrile . The reaction is usually carried out at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
化学反应分析
Types of Reactions
N-(2-(2-Nitro-1H-imidazol-1-yl)ethyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Polymerization: The acrylamide moiety can undergo polymerization reactions to form polyacrylamide derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used.
Polymerization: Initiators like azobisisobutyronitrile (AIBN) are commonly used.
Major Products Formed
Reduction: The major product is the corresponding amino derivative.
Substitution: Various substituted imidazole derivatives.
Polymerization: Polyacrylamide derivatives.
科学研究应用
N-(2-(2-Nitro-1H-imidazol-1-yl)ethyl)acrylamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its use in drug development, particularly for its ability to target hypoxic cells in tumors.
Industry: Utilized in the production of polymers and other materials
作用机制
The mechanism of action of N-(2-(2-Nitro-1H-imidazol-1-yl)ethyl)acrylamide involves its interaction with cellular components. The nitro group can undergo bioreduction in hypoxic conditions, leading to the formation of reactive intermediates that can damage cellular DNA and proteins. This makes it particularly effective against hypoxic tumor cells .
相似化合物的比较
Similar Compounds
Metronidazole: Another nitroimidazole derivative used as an antimicrobial agent.
Tinidazole: Similar to metronidazole but with a longer half-life.
Ornidazole: Used for its antiprotozoal and antibacterial properties
Uniqueness
N-(2-(2-Nitro-1H-imidazol-1-yl)ethyl)acrylamide is unique due to its acrylamide moiety, which allows it to undergo polymerization reactions, making it useful in material science and polymer chemistry .
属性
分子式 |
C8H10N4O3 |
|---|---|
分子量 |
210.19 g/mol |
IUPAC 名称 |
N-[2-(2-nitroimidazol-1-yl)ethyl]prop-2-enamide |
InChI |
InChI=1S/C8H10N4O3/c1-2-7(13)9-3-5-11-6-4-10-8(11)12(14)15/h2,4,6H,1,3,5H2,(H,9,13) |
InChI 键 |
IUWPAVRXGHDFCQ-UHFFFAOYSA-N |
规范 SMILES |
C=CC(=O)NCCN1C=CN=C1[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


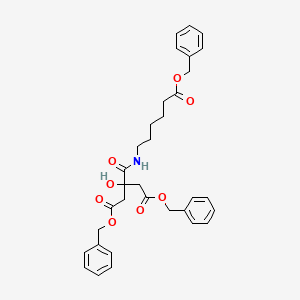
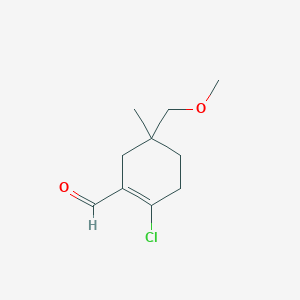
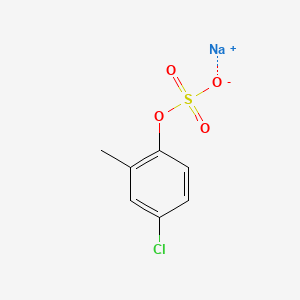
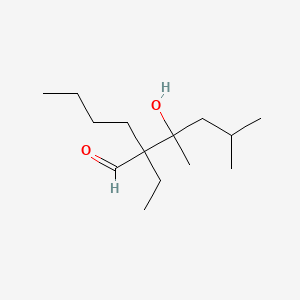
![4-Hydroxymethylbicyclo[2.2.2]octane-1-carboxylic Acid Methylamide](/img/structure/B13852488.png)

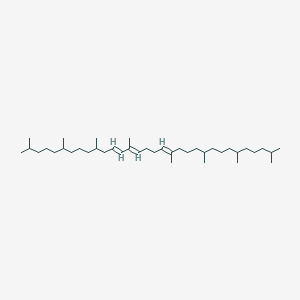

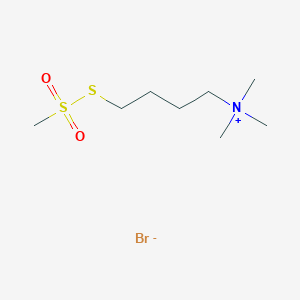
![Ethyl 2-[5-(2-bromopropanoyl)-2-phenylsulfanylphenyl]acetate](/img/structure/B13852527.png)

![7-Methoxy-3H-1,2,3-triazolo[4,5-d]pyrimidine](/img/structure/B13852551.png)
![4-chloro-2-(furan-3-yl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13852556.png)
